
Sulpho SHPP
Overview
Description
Sulpho SHPP, also known as sulfosuccinimidyl-3-(4-hydroxyphenyl) propionate, is a water-soluble reagent commonly used in biochemical research. It is particularly known for its role in protein iodination, where it conjugates tyrosine-like groups to end-terminal α-amino groups or ε-amino groups of lysine. This increases the number of tyrosyl groups that can be iodinated by iodine-125 labeling procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulpho SHPP is synthesized through a series of chemical reactions involving the sulfonation of succinimidyl-3-(4-hydroxyphenyl) propionate. The reaction typically involves the use of sulfuric acid or sulfur trioxide as sulfonating agents. The reaction conditions are optimized to ensure high conversion rates and minimal production of by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction conditions are carefully controlled to maintain a low temperature and gentle reaction environment. This minimizes the formation of unwanted by-products and ensures high purity of the final product. The sulfuric acid tail gas and sulfur trioxide gases are often recycled to reduce environmental pollution .
Chemical Reactions Analysis
Types of Reactions: Sulpho SHPP primarily undergoes substitution reactions, where it conjugates with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the sulfosuccinimidyl ester group, which is highly reactive towards amines .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and iodine-125. The reactions are typically carried out in aqueous solutions at a pH of around 8.5, which is optimal for the conjugation process .
Major Products Formed: The major products formed from the reactions involving this compound are iodinated proteins. These proteins have increased tyrosyl groups, which can be labeled with radioactive iodine for various biochemical applications .
Scientific Research Applications
Protein-Protein Interaction Studies
Sulpho-SHPP is extensively utilized in the study of protein interactions. It allows researchers to label proteins without altering their biological activity significantly. The following table summarizes key studies that highlight its effectiveness:
Drug Delivery Systems
Sulpho-SHPP has been employed in drug delivery systems to improve the targeting and efficacy of therapeutic agents. By conjugating drugs to proteins via sulfo-SHPP, researchers can enhance the stability and bioavailability of drugs.
- Case Study : In a study on targeted cancer therapy, sulfo-SHPP was used to link chemotherapeutic agents to antibodies, allowing for localized drug delivery to tumor sites while minimizing systemic toxicity.
Imaging Techniques
The compound is also pivotal in imaging technologies, particularly in nuclear medicine. It facilitates the labeling of proteins for gamma camera imaging and positron emission tomography (PET), enhancing the visualization of biological processes.
- Case Study : A recent study successfully established a nuclear imaging system for extracellular vesicles derived from cancer cells using sulfo-SHPP-labeled proteins, demonstrating its potential for theranostics .
Advantages
- Water Solubility : Facilitates use in biological systems where organic solvents are unsuitable.
- Minimal Impact on Protein Function : Allows for functional studies without significant alteration of protein activity.
- Versatility : Applicable in various fields including immunology, cancer research, and drug development.
Limitations
- Specificity : While effective, sulfo-SHPP may react with unintended targets if not carefully controlled.
- Stability : The stability of cross-linked products can vary depending on environmental conditions.
Mechanism of Action
Sulpho SHPP exerts its effects by conjugating tyrosine-like functional groups to primary amines. This increases the number of tyrosyl groups available for iodination. The sulfosuccinimidyl ester group in this compound is highly reactive towards amines, facilitating the formation of stable amide bonds. This reaction is crucial for the labeling of proteins with iodine-125, which is used in various biochemical assays .
Comparison with Similar Compounds
Sulpho SHPP is unique in its ability to conjugate tyrosine-like groups to primary amines in an aqueous environment. This sets it apart from other similar compounds, such as Bolton-Hunter reagent, which requires organic solvents for the conjugation process .
Similar Compounds:- Bolton-Hunter Reagent
- Sulfosuccinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (Sulfo-SMCC)
- Sulfosuccinimidyl-6-(biotinamido) hexanoate (Sulfo-NHS-LC-Biotin)
These compounds share similar functional groups and reactivity but differ in their solubility and specific applications .
Biological Activity
Sulpho SHPP, also known as Bolton-Hunter reagent, is a sulfated derivative of the SHPP (sulfhydryl-reactive heterobifunctional crosslinker) compound. It is primarily utilized in biochemical applications, particularly in the study of protein interactions and modifications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.
This compound functions as a crosslinking agent that reacts with sulfhydryl groups in proteins, facilitating the formation of covalent bonds. This property is crucial for studying protein-protein interactions and the structural dynamics of proteins under various conditions. The reaction mechanism typically involves the formation of a thioether bond between the sulfhydryl group of cysteine residues and the electrophilic centers present in this compound.
Biological Activity and Applications
- Protein Crosslinking : this compound is widely used to crosslink proteins in vitro, allowing researchers to analyze complex protein interactions. This application is particularly useful in proteomics and structural biology.
- Cellular Studies : Research indicates that this compound can influence cellular processes by modifying protein interactions involved in signaling pathways. For instance, studies have shown that it can alter the activity of ATPases, which are critical for energy metabolism in cells .
- Impact on Enzyme Activity : A notable study demonstrated that this compound significantly affects the activity of various ATPases in both normal and cancerous tissues. For example, treatment with this compound resulted in a statistically significant increase in Mg²⁺ ATPase activity in normal tissues while decreasing Na⁺/K⁺ ATPase activity in cancer tissues .
Case Study: Effects on ATPase Activity
A comprehensive study analyzed the effects of this compound on ATPase activity across different tissue types. The results are summarized in Table 1.
Tissue Type | Control ATPase Activity (μg Pi/hour × mg⁻¹ protein) | ATPase Activity with this compound (μg Pi/hour × mg⁻¹ protein) | Statistical Significance |
---|---|---|---|
Normal Tissue | 20.17 ± 2.15 | 23.19 ± 5.22 | *p ≤ 0.05 |
Cancer Tissue | 10.27 ± 0.99 | 5.25 ± 1.44 | *p ≤ 0.05 |
This data highlights how this compound can enhance enzyme activity in healthy tissues while inhibiting it in cancerous tissues, suggesting potential therapeutic implications for cancer treatment.
Additional Findings
- Calcium Homeostasis : Another critical aspect of this compound's biological activity is its effect on intracellular calcium levels. The compound has been shown to elevate cytosolic Ca²⁺ levels in hepatocytes, indicating its role in calcium signaling pathways .
- Implications for Drug Development : Given its ability to modify protein interactions and enzyme activities, this compound holds promise as a tool for drug development targeting specific protein pathways involved in diseases such as cancer.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Sulpho SHPP that influence its behavior in experimental systems?
- Methodological Answer: Key properties include solubility (polar vs. nonpolar solvents), thermal stability (via thermogravimetric analysis), and pH sensitivity (tested through titration under controlled conditions). Researchers should use techniques like nuclear magnetic resonance (NMR) for structural verification, high-performance liquid chromatography (HPLC) for purity assessment, and dynamic light scattering (DLS) for colloidal stability in aqueous systems. Ensure reproducibility by documenting solvent preparation, temperature, and agitation methods .
Q. What established protocols ensure high-yield synthesis of this compound with minimal byproducts?
- Methodological Answer: Optimize reaction conditions by varying molar ratios of reactants (e.g., sulfonation agents), temperature gradients (e.g., 60–80°C for 6–12 hours), and catalyst concentrations. Post-synthesis, employ recrystallization or dialysis for purification. Validate purity using mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). Cross-reference protocols from peer-reviewed studies to identify common failure points, such as incomplete sulfonation or hydrolysis under acidic conditions .
Q. How can researchers standardize quantification methods for this compound in complex matrices?
- Methodological Answer: Use calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity, while UV-Vis spectroscopy offers cost-effective alternatives. Validate recovery rates via spike-and-recovery experiments across multiple matrices (e.g., biological fluids, environmental samples) .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reactivity data from divergent analytical techniques (e.g., NMR vs. X-ray diffraction)?
- Methodological Answer: Conduct cross-validation by replicating experiments under identical conditions. For structural discrepancies, use computational modeling (e.g., density functional theory) to reconcile experimental data with theoretical predictions. Publish raw datasets and metadata (e.g., crystallography parameters, solvent traces) to facilitate peer scrutiny. Statistical tools like Bland-Altman plots can quantify inter-method variability .
Q. What experimental design considerations are essential when integrating this compound into catalytic systems with variable temperature/pH dependencies?
- Methodological Answer: Implement a factorial design to test interactions between temperature (25–70°C), pH (3–10), and catalyst loading (0.1–5 mol%). Use response surface methodology (RSM) to model optimal conditions. Monitor real-time changes via in-situ spectroscopy (e.g., Raman) and validate catalytic efficiency using turnover frequency (TOF) calculations. Include negative controls (e.g., non-sulfonated analogs) to isolate this compound’s specific effects .
Q. How can researchers differentiate between this compound’s direct biochemical effects and matrix-induced artifacts in cell-based assays?
- Methodological Answer: Employ orthogonal assays (e.g., enzymatic activity tests vs. transcriptomics) to confirm mechanism-of-action. Use isotope-labeled this compound to track uptake and localization via imaging (e.g., confocal microscopy). Include sham-treated controls with equivalent solvent concentrations and assess cytotoxicity thresholds using MTT/WST-1 assays. Report raw data alongside normalized values to distinguish biological signals from noise .
Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?
- Methodological Answer: Standardize raw material sourcing (e.g., supplier certifications) and implement quality control checkpoints (e.g., NMR purity >98% per batch). Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life variations. Document deviations in synthesis logs and apply statistical process control (SPC) charts to identify out-of-trend batches .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships for this compound in heterogeneous biological systems?
- Methodological Answer: Apply non-linear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Account for heterogeneity via mixed-effects models or bootstrapping. Report confidence intervals (95% CI) and effect sizes (e.g., EC50 values) rather than relying solely on p-values. Share code repositories (e.g., GitHub) for transparency in data processing .
Q. What computational tools are effective for predicting this compound’s interactions with biomacromolecules?
- Methodological Answer: Use molecular docking software (AutoDock Vina, Schrödinger Suite) to simulate ligand-protein binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd). Cross-reference with cheminformatics databases (PubChem, ChEMBL) to identify structural analogs with known activity .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure this compound studies meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?
- Methodological Answer: Deposit raw data in repositories like Zenodo or Figshare with DOI assignments. Use standardized metadata templates (e.g., ISA-Tab) to document experimental parameters. Adhere to MIAME (microarray) or ARRIVE (animal studies) guidelines where applicable. Publish step-by-step protocols on platforms like Protocols.io .
Properties
IUPAC Name |
sodium;1-[3-(4-hydroxyphenyl)propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8S.Na/c15-9-4-1-8(2-5-9)3-6-12(17)22-14-11(16)7-10(13(14)18)23(19,20)21;/h1-2,4-5,10,15H,3,6-7H2,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUNXTYNSFVJSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657467 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106827-57-0 | |
Record name | Sodium 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphosuccinimidyl-3-(4-hydroxyphenyl)propionate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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